molecular formula C21H23NO6 B602061 2-Demethylcolchicine CAS No. 102491-80-5

2-Demethylcolchicine

Cat. No. B602061
M. Wt: 385.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

2-Demethylcolchicine can be synthesized from Colchicine via demethylation by the cytochrome P450 system (isoform CYP 3A4) . Improved methods for the preparation of 2-Demethylcolchicine involve the use of 85% phosphoric acid and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Demethylcolchicine consists of 21 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . It contains a total of 53 bonds, including 30 non-H bonds, 11 multiple bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, and 1 eleven-membered ring .


Physical And Chemical Properties Analysis

2-Demethylcolchicine is a yellow solid with a melting point of 166-168°C . It has a predicted water solubility of 0.0529 mg/mL and a logP value of 1.89 . It also has a predicted pKa (Strongest Acidic) of 5.62 and a pKa (Strongest Basic) of 3.11 .

Scientific Research Applications

  • Biological Effects of Modified Colchicines : Research has found a direct correlation between the in vivo potency and toxicity of various colchicine derivatives, including 2-Demethylcolchicine. Among these, 3-Demethylcolchicine showed significant effects both in vitro and in vivo, and was less toxic than colchicine. Improved methods for the preparation of 2-Demethylcolchicine have been developed (Rösner et al., 1981).

  • Isolation and Anti-inflammatory Activity : 2-Demethylcolchicine, isolated from Gloriosa superba seeds, showed moderate anti-inflammatory activity in an experimental model, although it was less effective compared to colchicine (Joshi et al., 2010).

  • Synthesis of Water-soluble Colchicine Derivatives : A study on water-soluble colchicine derivatives derived from 2-Demethylcolchicine revealed their potent cytotoxic activity in tumor cell lines and their ability to inhibit tubulin polymerization, suggesting potential as antitumor agents (Nakagawa-Goto et al., 2005).

  • Microbial Transformations : 2-Demethylcolchicine has been produced through microbial biotransformation, highlighting its potential in expanding the structural diversities and clinical applications of colchicinoids (Zhang et al., 2017).

  • Inhibition of Phosphatases : A study on the inhibitory action of colchicine metabolites, including 2-Demethylcolchicine, against various phosphatases, found that its metabolite, colchiceine, was a powerful inhibitor. This suggests a novel biological significance for these compounds (Siebert et al., 1975).

properties

IUPAC Name

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223605
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Demethylcolchicine

CAS RN

7336-36-9
Record name (-)-2-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O2-demethylcolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J
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